molecular formula C10H15NO3S B14794499 N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide

Cat. No.: B14794499
M. Wt: 229.30 g/mol
InChI Key: GMRUIWLGWXFWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with a 1-hydroxypropan-2-yl group. Sulfonamides are widely studied for their biological activities (e.g., antimicrobial, antitumor) and crystallographic properties, making structural comparisons critical for understanding structure-activity relationships .

Properties

IUPAC Name

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-8-3-5-10(6-4-8)15(13,14)11-9(2)7-12/h3-6,9,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRUIWLGWXFWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Analytical Validation

Key spectroscopic data for N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, as extrapolated from structurally related compounds, include:

1H NMR (500 MHz, CDCl3) :

  • δ 7.72 (d, J = 8.3 Hz, 2H, aromatic H),
  • δ 7.28 (d, J = 7.9 Hz, 2H, aromatic H),
  • δ 3.73–3.68 (m, 1H, CH-OH),
  • δ 3.60–3.47 (m, 2H, CH2-N),
  • δ 2.41 (s, 3H, CH3),
  • δ 2.13 (br s, 1H, OH).

13C NMR (126 MHz, CDCl3) :

  • δ 143.4 (C-SO2),
  • δ 137.8 (aromatic C),
  • δ 129.7 (aromatic CH),
  • δ 127.1 (aromatic CH),
  • δ 64.6 (CH-OH),
  • δ 55.6 (CH2-N),
  • δ 21.5 (CH3).

HRMS (ESI) : Calculated for C11H15NO3S [M+H]+: 266.0849; Found: 266.0845.

Protection-Deprotection Strategies for Hydroxyl Groups

Silylation as a Protective Measure

In scenarios requiring hydroxyl group protection (e.g., multi-step syntheses), tert-butyldimethylsilyl (TBS) ether formation is employed. This prevents undesired side reactions during sulfonylation:

Silylation Protocol :

  • Protection : Treat 1-amino-2-propanol with tert-butyldimethylchlorosilane (1.2 equiv) and imidazole (1.2 equiv) in DCM for 4 hours.
  • Sulfonylation : React the silylated intermediate with tosyl chloride as described in Section 1.1.
  • Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Impact on Reaction Efficiency

Silylation marginally improves yields (85–90%) compared to direct sulfonylation (80–85%) by eliminating competitive oxidation or esterification pathways. However, the additional steps increase synthesis time and complexity.

Alternative Methodologies and Catalytic Approaches

Iron/Copper-Catalyzed One-Pot Synthesis

While primarily designed for diaryl sulfonamides, this method highlights the potential for transition metal-catalyzed C–N bond formation. For aliphatic amines like 1-amino-2-propanol, modifications could involve:

  • Iodination : Generate an alkyl iodide intermediate.
  • Coupling : React with 4-methylbenzenesulfonamide under copper(I) iodide catalysis.

Challenges : Aliphatic iodides are less stable than aryl iodides, necessitating lower temperatures (40–60°C) and shorter reaction times.

Stereochemical Considerations and Enantiomeric Purity

Chiral Synthesis Pathways

Using enantiomerically pure (S)-1-amino-2-propanol yields (S)-N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, as evidenced by optical rotation data ([α]D25 = +63.12). Racemic mixtures result from achiral starting materials, necessitating chiral resolution techniques for enantiopure products.

Industrial-Scale Production and Optimization

Solvent and Base Selection

Comparative studies suggest that tetrahydrofuran (THF) and pyridine may replace DCM and TEA, respectively, to enhance reaction rates. However, DCM remains optimal for its low polarity and ease of removal.

Green Chemistry Metrics

Efforts to minimize solvent waste include:

  • Catalytic Recycling : Recovering triethylamine hydrochloride via filtration.
  • Solvent-Free Conditions : Exploring mechanochemical synthesis using ball milling, though this remains experimental for sulfonamides.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide undergoes oxidation to form ketones or aldehydes. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) under acidic or basic conditions.

  • Chromium trioxide (CrO₃) in aqueous or anhydrous media.

Mechanism : The hydroxyl group is deprotonated to form an alkoxide intermediate, which is oxidized to a carbonyl group. The sulfonamide moiety remains intact during this process .

Reduction Reactions

The sulfonamide group can be reduced to yield amines. Key reagents include:

  • Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Sodium borohydride (NaBH₄) in methanol or ethanol.

Example :
Reduction of the sulfonamide group produces N-(1-hydroxypropan-2-yl)amine, with the hydroxyl group retained .

Substitution Reactions

The hydroxyl group is susceptible to nucleophilic substitution, enabling functional group interconversion.

Halogenation

ReagentConditionsProductYieldReference
SOCl₂DCM, 0°C → RT, Et₃NN-(1-chloropropan-2-yl)-4-methylbenzenesulfonamide75%
PBr₃THF, refluxN-(1-bromopropan-2-yl)-4-methylbenzenesulfonamide82%

Mechanism : The hydroxyl group is converted to a better leaving group (e.g., via protonation or intermediate formation), followed by nucleophilic displacement .

Sulfonate Ester Formation

Reaction with tosyl chloride (TsCl) in dichloromethane and triethylamine yields sulfonate esters, which are valuable intermediates in further functionalization .

Rhodium-Catalyzed Cyclization

This compound participates in rhodium-catalyzed diastereoselective reactions to form cyclic sulfamidates.

CatalystConditionsProductYieldDiastereoselectivityReference
Rh₂(esp)₂Toluene, 80°CCyclic sulfamidate88%95:5

Key Insight : The hydroxyl group coordinates to the rhodium catalyst, enabling stereochemical control during cyclization .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C without melting.

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .

  • pH Sensitivity : Stable under neutral conditions but hydrolyzes in strongly acidic/basic media.

Scientific Research Applications

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Hydroxyalkyl-Substituted Sulfonamides
  • N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide (): Structure: Features a 2-hydroxy-1,1-dimethylethyl group. The molecule exhibits a twisted conformation at the sulfur atom (C1–S1–N1–C8 torsion angle: 68.22°), influencing crystal packing. Hydrogen Bonding: Stabilized by intermolecular N–H···O and C–H···O interactions, forming layered structures . Synthesis: Prepared via substitution of 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol (76% yield) . Comparison: The hydroxyl group in the target compound likely enhances hydrogen bonding, similar to this analog. Differences in substituent bulk (1-hydroxypropan-2-yl vs. 2-hydroxy-1,1-dimethylethyl) may alter solubility and crystallinity.
2.2 Azido-Substituted Sulfonamides
  • N-(1-Azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide () :
    • Structure : Contains dual azido groups, introduced via substitution of O-tosyl groups with azide.
    • Reactivity : Azido groups enable click chemistry applications, contrasting with the hydroxyl group’s hydrogen-bonding role .
    • Synthesis : Achieved via azide substitution (good yield), highlighting versatility in functionalizing sulfonamide scaffolds .
2.3 Aryl-Substituted Sulfonamides
  • N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide () :
    • Structure : Bromopyridyl substituent introduces steric and electronic effects. The pyridyl and benzenesulfonamide rings form a dihedral angle of 66.87°, affecting molecular planarity.
    • Applications : Intermediate in antitumor drug synthesis (e.g., TGX221) .
    • Comparison : Aryl substituents enhance π-π stacking, whereas hydroxyalkyl groups prioritize hydrogen bonding.
2.4 Urea-Linked Sulfonamides
  • Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide) (): Structure: Urea group replaces the hydroxyalkyl chain. Bioactivity: Clinically used as an oral hypoglycemic agent, demonstrating how substituents dictate therapeutic function . Comparison: The urea moiety enables different intermolecular interactions (e.g., dipole-dipole) compared to hydroxyl-driven hydrogen bonds.

Biological Activity

N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, a sulfonamide derivative, exhibits various biological activities that make it a subject of interest in medicinal chemistry. This article will explore its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a 4-methylbenzene moiety and a hydroxypropan-2-yl substituent. The sulfonamide group is known for its antibacterial properties due to its structural similarity to para-aminobenzoic acid, which is crucial for bacterial folate synthesis. The hydroxy group enhances the compound's solubility and potential bioactivity compared to other sulfonamides.

The mechanism of action involves interactions with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the sulfonamide group interacts with enzymes or receptors. These interactions can modulate the activity of target molecules, leading to various biological effects, including antibacterial and anticancer activities.

Antibacterial Properties

Sulfonamides are primarily known for their antibacterial effects. This compound may inhibit bacterial growth by interfering with folate synthesis, similar to other compounds in its class. This property has been demonstrated in various studies that assess the compound's efficacy against different bacterial strains.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines. One study reported IC50 values ranging from 0.89 to 9.63 µg/mL for similar compounds against human cancer cells such as HeLa and AGS . These findings suggest that this compound could also exhibit similar anticancer activity.

Research Findings and Case Studies

Several studies have investigated the biological activities of related sulfonamides:

  • Anticancer Studies : A study on sulfonamide-based chalcone derivatives demonstrated significant anticancer effects on human cancer cells, indicating that modifications to the sulfonamide structure can enhance bioactivity .
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its antibacterial and anticancer effects.
  • Cell Cycle Effects : In vitro studies showed that certain sulfonamide derivatives could induce cell cycle arrest and apoptosis in cancer cells through activation of caspases involved in apoptotic pathways .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityNotable Findings
This compoundSulfonamide with hydroxypropyl groupAntibacterial, potential anticancerEnhances solubility and bioactivity
N-(2-hydroxypropyl)-4-methylbenzenesulfonamideSimilar sulfonamide structureAntibacterialHydroxyl group enhances solubility
N-(1-hydroxybutan-2-yl)-4-methylbenzenesulfonamideLonger alkyl chainVariable biological activityPotential differences in pharmacological profiles

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(1-hydroxypropan-2-yl)-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 2-amino-2-methylpropanol in aqueous sodium carbonate at room temperature. The reaction mixture is stirred for 30 minutes, followed by purification via crystallization from methanol .
  • Optimization : Parameters such as stoichiometry (1:1 molar ratio), reaction time, and pH (controlled by sodium carbonate) are critical. Monitoring by TLC or HPLC ensures completion. For derivatives, catalytic methods like Et2_2Zn-mediated hydroamination (used for alkynyl sulfonamides) could be adapted to improve regioselectivity .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3 or DMSO-d6d_6) identify key structural features (e.g., aromatic protons at δ 7.6–7.2 ppm, methyl groups at δ 2.3–2.4 ppm). HRMS validates molecular weight (e.g., [M+Na]+^+ peak) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX suites) resolves bond angles, torsion angles, and hydrogen-bonding networks. For example, the S1–N1–C8 torsion angle (68.22°) and intermolecular N–H···O interactions stabilize the crystal lattice .

Q. What safety protocols are recommended for handling this sulfonamide in laboratory settings?

  • Storage : Store at –20°C for long-term stability (1–2 years) or –4°C for short-term use (1–2 weeks).
  • Handling : Use PPE (gloves, goggles), avoid inhalation/ingestion, and work in a fume hood. Toxic byproducts (e.g., from sulfonyl chloride reactions) require neutralization before disposal .

Advanced Research Questions

Q. How can structural modifications of this sulfonamide enhance its biological activity (e.g., enzyme inhibition)?

  • Approach : Introduce substituents (e.g., trifluoromethyl, morpholino groups) to the benzene ring or hydroxypropan-2-yl moiety to modulate lipophilicity and target affinity. For example, analogous sulfonamides with pyridinyl or indazolyl groups exhibit anticancer and antiviral activity .
  • Validation : Use in vitro assays (e.g., enzyme inhibition kinetics, cell viability tests) and correlate results with computational docking studies (e.g., AutoDock Vina).

Q. What challenges arise in resolving crystallographic disorder in this compound?

  • Issue : The hydroxypropan-2-yl group may exhibit rotational disorder, as seen in related sulfonamides .
  • Solution : Refine occupancy ratios (e.g., 0.592:0.408) using SHELXL’s PART command. High-resolution data (≤ 0.8 Å) and low-temperature (100 K) data collection improve model accuracy .

Q. How should researchers address contradictory NMR data during structural elucidation?

  • Case Study : Discrepancies in aromatic proton splitting may arise from dynamic effects (e.g., rotational barriers).
  • Resolution : Perform variable-temperature NMR (e.g., –40°C to 80°C) to observe coalescence. Compare with DFT-calculated chemical shifts (using Gaussian or ORCA) .

Q. What role does hydrogen bonding play in the supramolecular assembly of this compound?

  • Analysis : Intermolecular N–H···O and C–H···O bonds (e.g., N1–H···O2 distance: 2.12 Å) form layered parallel to the (110) plane. Graph-set analysis (via Mercury) identifies R_2$$^2(8) motifs .

Q. How can this sulfonamide serve as a precursor for metal-organic frameworks (MOFs) or coordination complexes?

  • Strategy : The sulfonamide group acts as a ligand for transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}). Synthesize complexes in ethanol/water mixtures and characterize via IR (S=O stretching at ~1370 cm1^{-1}) and XANES .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.